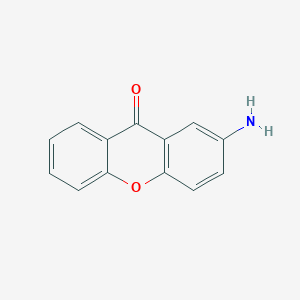

2-amino-9H-xanthen-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminoxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDPRRVEJMGZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 9h Xanthen 9 One and Its Derivatives

Classical and Conventional Synthetic Routes

The foundational methods for constructing the xanthenone core have been known for over a century and remain popular due to the availability of starting materials. wikipedia.org These routes typically involve the formation of a key intermediate, either a benzophenone (B1666685) or a diaryl ether, which then undergoes cyclization to form the central pyrone ring. wikipedia.orgup.pt

Grover, Shah, and Shah Reaction and its Modifications

The Grover, Shah, and Shah (GSS) reaction is a widely utilized one-pot method for synthesizing hydroxy-substituted xanthones. libretexts.orgreddit.com The reaction involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) in the presence of a condensing agent. nih.gov Traditionally, this reaction is carried out by heating the reactants with zinc chloride (ZnCl₂) and phosphoryl chloride (POCl₃). wikipedia.org

The mechanism proceeds through an initial Friedel-Crafts acylation of the phenol by the salicylic acid to form a 2,2'-dihydroxybenzophenone (B146640) intermediate. If this intermediate possesses an additional hydroxyl group at the 6 or 6' position, it can directly cyclize under the reaction conditions to afford the xanthone (B1684191). wikipedia.org

Significant modifications to the GSS reaction have been developed to improve yields and reduce the harshness of the conditions. One of the most effective modifications is the use of Eaton's reagent, a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H). organic-chemistry.orgnih.gov This reagent often provides higher yields of the xanthone with fewer byproducts compared to the traditional ZnCl₂/POCl₃ system. wikipedia.orgnih.gov

| Reaction | Reactants | Catalyst/Reagent | Key Features |

| Classical GSS | Salicylic Acid Derivative, Phenol | ZnCl₂ / POCl₃ | One-pot synthesis; requires heating. |

| Modified GSS | Salicylic Acid Derivative, Phenol | Eaton's Reagent (P₂O₅/CH₃SO₃H) | Higher yields, milder conditions. wikipedia.orgorganic-chemistry.org |

Cyclodehydration of 2,2'-Dihydroxybenzophenones

This is one of the most prevalent strategies for xanthone synthesis, proceeding in two distinct steps. wikipedia.orgup.ptorganicchemistrytutor.com The first step is the synthesis of a 2,2'-dihydroxybenzophenone intermediate, commonly achieved through a Friedel-Crafts acylation of a substituted phenol with a substituted benzoyl chloride. wikipedia.org

The second step is the crucial cyclodehydration of the benzophenone intermediate to form the xanthone's central pyrone ring. This ring closure is an intramolecular nucleophilic substitution or an addition-elimination reaction, which can be promoted by various reagents, including PPh₃/CCl₄ or simply by heating. wikipedia.orgup.pt

Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids

Alongside the benzophenone route, the electrophilic cycloacylation of 2-aryloxybenzoic acids (or their corresponding diaryl ethers) is a cornerstone of xanthone synthesis. wikipedia.orgup.ptorganicchemistrytutor.com This method involves an intramolecular Friedel-Crafts-type reaction where the carboxylic acid group (or its activated form, like an acyl chloride) acylates the adjacent aromatic ring, closing the pyrone ring.

The 2-aryloxybenzoic acid precursors are typically prepared via an Ullmann ether synthesis. The subsequent cyclization is usually effected by strong acids or dehydrating agents such as concentrated sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent. wikipedia.org

Michael and Kostanecki Method

Historically one of the first methods developed for xanthone synthesis, the Michael and Kostanecki method involves the distillation of a mixture containing a phenol, an o-hydroxybenzoic acid, and acetic anhydride (B1165640). wikipedia.orgwikipedia.org While foundational, this method often requires high temperatures and can result in lower yields compared to more modern procedures. The Kostanecki acylation is a related reaction that uses an O-hydroxyaryl ketone and an aliphatic acid anhydride to form chromones, which are structurally related to xanthones. organic-chemistry.orgnih.gov

Condensation Reactions involving Aldehydes, Phenolic, and 1,3-Dicarbonyl Compounds

Multi-component reactions offer an efficient pathway to highly substituted xanthenone derivatives in a single step. wikipedia.org A common strategy involves the condensation of an aromatic aldehyde, a phenolic compound (often a phloroglucinol (B13840) derivative), and a cyclic 1,3-dicarbonyl compound, such as dimedone or barbituric acid derivatives. wikipedia.orgyoutube.com

These reactions are typically catalyzed by a Brønsted or Lewis acid. wikipedia.org Natural organic acids, such as oxalic acid, have been explored as environmentally benign catalysts for this transformation, providing good to excellent yields under solvent-free conditions. wikipedia.orgyoutube.com The reaction likely proceeds through a series of condensations and a final intramolecular cyclization and dehydration/oxidation to furnish the aromatic xanthenone core.

| Component 1 | Component 2 | Component 3 | Catalyst Type | Key Feature |

| Aromatic Aldehyde | Phenolic Compound | Cyclic 1,3-Dicarbonyl | Acid (e.g., Oxalic Acid, p-TSA) | One-pot, three-component synthesis. wikipedia.orgresearchgate.net |

Amination Reactions from Halogenated Xanthenone Precursors

The introduction of an amino group at the C-2 position of the xanthone scaffold is typically achieved via amination of a corresponding halogenated precursor, such as 2-bromo-9H-xanthen-9-one or 2-chloro-9H-xanthen-9-one. nih.gov This transformation relies on modern cross-coupling methodologies that have largely replaced harsher, classical nucleophilic aromatic substitution (SₙAr) methods. wikipedia.org

Two of the most powerful methods for this C-N bond formation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides and amines. organic-chemistry.orgwikipedia.org The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂) in combination with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos, BrettPhos) and a base (e.g., NaOt-Bu, K₂CO₃). libretexts.orgwikipedia.org This method is known for its high functional group tolerance and its applicability to a wide range of amine and aryl halide coupling partners. reddit.com

Ullmann Condensation (Goldberg Reaction): This is a copper-catalyzed C-N cross-coupling reaction between an aryl halide and an amine. wikipedia.org The traditional Ullmann reaction required harsh conditions (high temperatures, stoichiometric copper), but modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) often with a ligand (e.g., phenanthroline, L-proline) and a base, allowing the reaction to proceed under much milder conditions. wikipedia.orgnih.gov This variant, specifically for C-N coupling, is often referred to as the Goldberg reaction. wikipedia.org

| Reaction | Aryl Substrate | Amine Source | Catalyst System | Base |

| Buchwald-Hartwig | 2-Halo-9H-xanthen-9-one | Ammonia equivalent or protected amine | Palladium / Phosphine Ligand | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Ullmann Condensation | 2-Halo-9H-xanthen-9-one | Ammonia or Amine | Copper(I) Salt / Ligand | K₂CO₃, K₃PO₄ |

Transformation from Substituted 2-Aminobenzophenones

The transformation of substituted 2-aminobenzophenones is a key strategy for the synthesis of the corresponding xanthenone derivatives. 2-Aminobenzophenones are themselves important intermediates in the synthesis of numerous heterocyclic compounds. asianpubs.orgnih.gov Their synthesis can be achieved through various methods, including the Friedel-Crafts acylation of anilines, the reaction of 2-aminobenzonitriles with Grignard reagents, and palladium-catalyzed cross-coupling reactions. asianpubs.orgnih.gov

A classical approach to forming the xanthenone ring from a 2-aminobenzophenone (B122507) precursor involves an intramolecular cyclization. While direct cyclization of 2-aminobenzophenone itself to form an aminoxanthenone is not the most common route, a related and historically significant method is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. In the context of synthesizing xanthenone from a benzophenone-like structure, a well-established method involves the cyclization of 2-phenoxy-benzoic acid derivatives. For the synthesis of 2-amino-9H-xanthen-9-one, this would conceptually involve a 2-phenoxy-6-aminobenzoic acid or a related derivative.

A procedure analogous to the Ullmann and Bleier method for synthesizing 2-aminobenzophenone can be envisioned for the cyclization step. orgsyn.org This would typically involve the intramolecular dehydrative cyclization of a suitably substituted 2-phenoxy-aminobenzoic acid, often promoted by a strong acid such as concentrated sulfuric acid or polyphosphoric acid at elevated temperatures. The general transformation can be represented as the cyclization of a 2-phenoxy-aniline derivative to form the xanthenone core.

| Precursor Type | Reagents and Conditions | Product | Reference |

| 2-Phenoxy-aminobenzoic acid derivative | Strong acid (e.g., H₂SO₄), heat | This compound | Inferred from classical xanthene synthesis |

Modern and Advanced Synthetic Strategies

In recent years, a variety of modern and advanced synthetic strategies have been developed to improve the efficiency, atom economy, and environmental friendliness of the synthesis of xanthenone derivatives. These methods offer significant advantages over classical approaches.

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. mdpi.comnih.gov This approach is highly valued for its efficiency, as it reduces the need for intermediate purification steps, thereby saving time, reagents, and solvents. mdpi.com

The synthesis of xanthene derivatives, particularly tetrahydrobenzo[a]xanthen-11-ones, is often achieved through a three-component condensation of an aldehyde, a β-naphthol, and a cyclic diketone like dimedone. mdpi.com While the direct synthesis of this compound via a multicomponent reaction is not extensively documented, the principles of MCRs can be applied by selecting appropriate starting materials. For instance, the use of an aminophenol or a salicylaldehyde (B1680747) derivative bearing an amino group in the reaction mixture could potentially lead to the formation of aminated xanthenone structures. The versatility of MCRs allows for the generation of a diverse library of substituted xanthenones by varying the individual components. monash.edu

A wide array of catalytic systems has been employed to facilitate the synthesis of xanthenones, offering milder reaction conditions, higher yields, and improved selectivity.

Metal-Free Catalysis: The development of metal-free catalytic systems is a significant advancement in green chemistry. For the synthesis of related nitrogen-containing heterocycles, metal-free processes have been successfully developed. For example, the synthesis of 2-aminobenzothiazoles has been achieved through an aerobic oxidative cyclization using catalytic iodine and molecular oxygen. frontiersin.org Similar strategies, avoiding the use of potentially toxic and expensive metal catalysts, are being explored for xanthenone synthesis. Metal-free transamidation of enaminones has also been reported, showcasing the potential of these methods in C-N bond formation. nih.gov

Organocatalysis: Organocatalysis has become a cornerstone of modern organic synthesis. nih.gov In the context of xanthenone synthesis, various organocatalysts have been shown to be effective. For example, L-proline has been used to catalyze the asymmetric α-amination of aldehydes and ketones, which is a key step in the synthesis of chiral nitrogen-containing compounds. nih.gov The use of primary α-amino amides as multifunctional organocatalysts has also been explored in asymmetric aldol (B89426) reactions. Furthermore, bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base site, can synergistically activate substrates and enhance reaction rates and enantioselectivity. mdpi.commdpi.com

Nanoscale Metal Oxide Catalysis: Nanomaterials have garnered considerable attention as catalysts due to their high surface area and unique electronic properties. Nanoscale metal oxides, such as nano-ZnAl₂O₄ and TiO₂-CNTs nanocomposites, have been successfully used as recyclable heterogeneous catalysts for the one-pot synthesis of xanthene derivatives. These catalysts offer advantages such as high efficiency, reusability, and environmentally benign reaction conditions, often in aqueous media or under solvent-free conditions.

Lewis and Brönsted Acid Catalysis: Both Lewis and Brønsted acids are effective catalysts for the synthesis of xanthenones. frontiersin.org Brønsted acids, such as p-toluenesulfonic acid, can catalyze the diastereo- and enantioselective synthesis of spiroisindolinones from enamides. chemrxiv.org They can also mediate Friedel-Crafts reactions of aldehydes and ketones with arenes. chemrxiv.org The use of a Brønsted acid co-catalyst has been shown to dramatically increase the efficiency of photoredox functionalization of N-aryl tetrahydroisoquinolines. nih.gov Chiral phosphoric acids, a class of Brønsted acids, have been particularly successful in catalyzing a variety of enantioselective transformations. nih.govunl.pt Lewis acids, on the other hand, can activate electrophiles and have been employed in various synthetic transformations leading to heterocyclic systems.

| Catalytic Approach | Catalyst Example | Substrates | Key Features | Reference(s) |

| Organocatalysis | L-proline | Aldehydes, azodicarboxylate esters | Asymmetric α-amination | nih.gov |

| Nanoscale Metal Oxide | nano-ZnAl₂O₄ | Aldehydes, dimedone, β-naphthol | Reusable, solvent-free | |

| Brönsted Acid Catalysis | Chiral Phosphoric Acid | Allenylboronate, aldehydes | Enantioselective propargylation | nih.gov |

Photochemical reactions offer a unique and powerful tool for the synthesis of complex organic molecules, often providing access to structures that are difficult to obtain through thermal methods. researchgate.net The use of visible light as a clean and renewable energy source makes photochemistry a particularly attractive area of green chemistry.

The photochemical synthesis of xanthenones has been reported through the photooxidative cyclization of precursors such as substituted chromones. For example, the photochemical oxidation of a 7-methoxy-3-phenyl-2-styryl-4H-chromen-4-one derivative in methanol (B129727) containing iodine afforded a benzo[a]xanthene derivative. researchgate.net More recently, visible-light-triggered photocatalysis has been employed for various transformations. Rhodamine B, a xanthene dye itself, has been used as a metal-free photocatalyst for the thiolation of bromoalkynes under purple LED irradiation. acs.org These examples highlight the potential of photochemical methods for the construction and functionalization of the xanthenone scaffold, including the synthesis of aminated derivatives.

Intramolecular oxidative dehydrogenative coupling, often referred to as the Scholl reaction, is a powerful method for the formation of carbon-carbon bonds between two aromatic rings. nih.gov This reaction typically involves the use of a strong Lewis acid and an oxidant to effect the intramolecular cyclization of a diaryl precursor. While this method is widely used for the synthesis of polycyclic aromatic hydrocarbons, its application to the synthesis of heteroaromatic systems like xanthenones is also of great interest.

For the synthesis of this compound, a plausible precursor for an intramolecular oxidative coupling would be a 2-amino-6-phenoxybenzophenone derivative. The oxidative coupling would then form the central pyran ring of the xanthenone system. However, care must be taken as intramolecular C-N bond formation to yield acridones can be a competing pathway with certain catalysts. The choice of catalyst and reaction conditions is therefore crucial to direct the reaction towards the desired C-O bond formation to produce the xanthenone core.

Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds. masterorganicchemistry.comorganic-chemistry.orgyoutube.comnih.gov This reaction involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.com This one-pot procedure is often preferred over direct alkylation of amines, as it avoids issues with over-alkylation. masterorganicchemistry.com

In the context of this compound, reductive amination serves as an excellent method for the functionalization of the xanthenone scaffold. sciforum.net A library of aminated xanthones can be synthesized through the one-pot reductive amination of a xanthone precursor bearing a formyl group (an aldehyde) with a variety of primary or secondary amines. sciforum.net This approach offers several advantages, including high yields, one-pot conversions, and the ability to introduce a wide range of amine functionalities, which can be crucial for modulating the biological activity of the final compounds. sciforum.net A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

| Precursor | Amine | Reducing Agent | Product | Reference |

| Xanthone-1-carbaldehyde | Various primary and secondary amines | Sodium cyanoborohydride or Sodium triacetoxyborohydride | 1-(Aminomethyl)-xanthen-9-one derivatives | sciforum.net |

Click Chemistry Approaches for Heterocyclic Ring Formation

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has become a powerful tool in chemical synthesis. rsc.orgyoutube.com The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites azides and terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgnih.gov This reaction's reliability and specificity make it an exceptional method for covalently linking molecular building blocks under mild conditions. rsc.orgnih.gov

While direct synthesis of the this compound core via a single click reaction is not the standard approach, this methodology is invaluable for the modular synthesis of complex derivatives. The strategy involves preparing xanthone precursors functionalized with either an azide (B81097) or a terminal alkyne group. These functionalized scaffolds can then be reacted with a diverse range of complementary alkynes or azides to rapidly generate large libraries of novel xanthone derivatives. This modular approach allows for the introduction of various functional groups, including those that can be later converted to an amino group.

The CuAAC reaction is noted for its functional group tolerance and is effective in various solvents, including aqueous media, which aligns with green chemistry principles. wikipedia.org The resulting triazole linker is not merely a placeholder; it is a rigid, stable aromatic unit that can participate in hydrogen bonding and dipole-dipole interactions, potentially influencing the biological activity of the final molecule. youtube.com This approach has been widely adopted in medicinal chemistry for lead discovery and optimization, and its application to functionalized DNA illustrates its broad utility and efficiency. google.comnih.gov

One-Pot Electrocyclization and Oxidation Methods for Polycyclic Structures

Electrosynthesis is increasingly recognized as a green and powerful tool in organic chemistry, utilizing electrons as traceless reagents to perform redox reactions. rsc.org This approach is particularly well-suited for the construction of polycyclic aromatic compounds, including the xanthone core, through one-pot sequences that combine cyclization and oxidation steps.

The synthesis of polycyclic aromatic quinones, which share structural similarities with xanthones, has been achieved through the electrochemical oxidation of polycyclic aromatic phenols. beilstein-journals.org In these methods, anodic oxidation generates a reactive phenoxonium cation intermediate. beilstein-journals.org This intermediate can then be trapped intramolecularly by a suitably positioned nucleophile to effect a cyclization, forming the core polycyclic ring system. Subsequent oxidation, often within the same pot, yields the final quinone or, analogously, the xanthone structure.

Electrochemical protocols offer several advantages for synthesizing complex structures like this compound derivatives:

Mild Conditions: Reactions are often carried out at room temperature, avoiding the need for harsh reagents or high temperatures.

High Atom Economy: One-pot cascade reactions, where multiple bonds are formed in a single operation, minimize waste and improve efficiency. acs.org

Modularity and Control: By carefully controlling the electrolysis conditions (e.g., applied potential), it is possible to selectively target different oxidative transformations. beilstein-journals.org

For instance, electrochemical methods have been developed for [4+2] benzannulation reactions to create polycyclic systems and for cascade radical cyclizations to form multiple rings in one operation. rsc.orgacs.org These strategies highlight the potential of electrosynthesis to construct the intricate tricyclic framework of xanthones from simpler precursors in an efficient and controlled manner.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of xanthone derivatives is crucial for reducing environmental impact and improving the sustainability of chemical manufacturing. researchgate.net Many traditional synthetic methods suffer from drawbacks such as the use of toxic solvents, harsh reaction conditions, and the generation of significant waste. nih.gov Modern approaches aim to overcome these limitations.

Key Green Strategies in Xanthone Synthesis:

Solvent-Free and Aqueous Media Reactions: A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. youtube.com The synthesis of xanthene derivatives has been successfully achieved under solvent-free conditions, often using grinding or gentle heating. nih.gov For example, the cyclocondensation of dimedone and aromatic aldehydes can be performed without any solvent, catalyzed by Zr(HSO₄)₄. nih.gov Additionally, using water as a reaction medium is highly desirable. Nanocrystalline MgO has been employed as a catalyst for synthesizing 2-amino-4H-chromenes (related structures) in aqueous media at room temperature. researchgate.net

Reusable Heterogeneous Catalysts: Heterogeneous catalysts, which exist in a different phase from the reactants, are easily separated (e.g., by filtration) and can be reused multiple times, reducing waste and cost. researchgate.net Nanocatalysts have shown particular promise. For instance, magnetic cobalt ferrite (B1171679) (CoFe₂O₄) nanocomposites have been used for the synthesis of tetrahydrobenzo[a]xanthen-11-ones; the catalyst can be recovered with an external magnet and reused for up to six cycles without a significant loss of activity. nih.gov Similarly, Zr(HSO₄)₄ has been demonstrated as a recoverable and reusable catalyst for synthesizing 1,8-dioxo-octahydro-xanthenes. nih.gov

Energy-Efficient Methods: The use of alternative energy sources like ultrasound and visible light can accelerate reactions, often allowing them to proceed at lower temperatures and with shorter reaction times. Ultrasound irradiation has been applied to the synthesis of various functionalized xanthene derivatives, promoting high yields in minutes rather than hours. nih.gov Photocatalysis using visible light and environmentally benign oxidants like molecular oxygen offers another green pathway to xanthones by oxidizing the C-H bonds of 9H-xanthene precursors. mdpi.com

Catalyst-Free Oxidations: In some cases, the need for a catalyst can be eliminated entirely. A patented process describes the preparation of xanthone from xanthene using only oxygen as the oxidant in an organic solvent at elevated temperature and pressure. google.com This method simplifies purification and reduces waste streams associated with catalyst removal. google.com

The table below summarizes some of the green chemistry approaches applied to the synthesis of xanthone and related heterocyclic structures.

| Green Chemistry Principle | Methodology / Catalyst | Advantages | Reference |

|---|---|---|---|

| Safer Solvents / Solvent-Free | Reaction in water or no solvent | Reduces toxic waste, simplifies work-up, lowers environmental impact. | nih.govresearchgate.net |

| Catalysis / Reusability | Reusable heterogeneous catalysts (e.g., Zr(HSO₄)₄, CoFe₂O₄ nanocomposites, nanocrystalline MgO) | Minimizes catalyst waste, lowers cost, easy separation from reaction mixture. | researchgate.netnih.govnih.gov |

| Design for Energy Efficiency | Ultrasound irradiation or visible-light photocatalysis | Reduces energy consumption, shortens reaction times, enables reactions at ambient temperature. | nih.govmdpi.com |

| Waste Prevention | One-pot multi-component reactions; Catalyst-free oxidation with O₂ | High atom economy, reduces number of synthetic steps and purification, minimizes byproducts. | google.comnih.gov |

Mechanistic Investigations of 2 Amino 9h Xanthen 9 One Synthesis

Proposed Reaction Mechanisms for Xanthenone Ring Formation

The construction of the xanthenone ring is not defined by a single mechanism but rather by several plausible pathways that can be influenced by starting materials, reaction conditions, and catalysts. These mechanisms often involve complex sequences of cyclization, oxidation, and rearrangement steps.

Two prominent and competing pathways proposed for the formation of the xanthenone core are the cyclization-oxidation and the oxidation-cyclization pathways. nsf.gov These are particularly relevant in syntheses that start from precursors like polyhydroxy-triarylmethanes, which can be formed from the condensation of phenols and aldehydes.

In the cyclization-oxidation pathway , the first step is an acid-catalyzed intramolecular cyclization of a triarylmethane intermediate to form a xanthene. nsf.gov This xanthene intermediate is then oxidized in a subsequent step to yield the final, more stable aromatic xanthenone structure. Mechanistic studies on related fluorescein (B123965) derivatives support this pathway, where the xanthene intermediate has been identified. nsf.gov

Conversely, the oxidation-cyclization pathway suggests that the benzylic C-H bond of the triarylmethane intermediate is first oxidized to form a triol. nsf.gov This oxidized intermediate then undergoes cyclization via dehydration to form the xanthenone ring. While this pathway is considered an alternative, transient fluorescent compounds observed during some reactions suggest it may operate concurrently with the cyclization-oxidation route. nsf.gov A two-step method for synthesizing 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores proceeds through a triarylmethane intermediate, with the final xanthenone ring being formed by an oxidative cyclization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netnih.gov

Table 1: Comparison of Proposed Xanthenone Formation Pathways

| Pathway | Step 1 | Step 2 | Supporting Evidence |

|---|---|---|---|

| Cyclization-Oxidation | Acid-catalyzed cyclization of a triarylmethane to a xanthene intermediate. nsf.gov | Oxidation of the xanthene to a xanthenone. nsf.gov | Isolation of xanthene intermediates in similar systems. nsf.gov |

| Oxidation-Cyclization | Oxidation of the triarylmethane C-H bond to a triol intermediate. nsf.gov | Cyclization of the triol to a xanthenone. nsf.gov | Observation of transient fluorescent intermediates during synthesis. nsf.gov |

The involvement of radical intermediates offers another mechanistic avenue for the formation and functionalization of the xanthone (B1684191) scaffold. Oxidative cyclizations, particularly in natural product biosynthesis, frequently proceed through radical mechanisms. nih.gov These reactions can be initiated by enzymes that perform a one-electron oxidation, such as abstracting a hydrogen atom, to generate a radical intermediate. nih.gov This radical can then intramolecularly add to an electron-rich site, like an aromatic ring, to forge the new cyclizing bond. nih.gov

In synthetic chemistry, radical reactions are also employed. For instance, the Vohl-Ziegler bromination of a 3,4-dimethoxy-1-methyl-9H-xanthen-9-one derivative uses N-bromosuccinimide (NBS) in the presence of a radical initiator, dibenzoyl peroxide (DBP), to install a bromine atom. nih.gov This demonstrates that the xanthone scaffold can sustain radical intermediates, suggesting that synthetic pathways designed to form the ring itself could potentially involve radical cyclization steps, especially under oxidative conditions.

A prevalent and versatile strategy for xanthone synthesis involves a sequence of nucleophilic and electrophilic reactions. up.ptnih.gov One of the most common approaches is the cyclization of 2,2'-dioxygenated benzophenones. up.pt This process can occur through an intramolecular nucleophilic aromatic substitution. up.pt

A more contemporary method involves the use of aryne chemistry. nih.govresearchgate.net This one-pot synthesis proceeds via a tandem reaction sequence. It begins with the intermolecular nucleophilic attack of a salicylate (B1505791) (or a related ortho-heteroatom-substituted benzoate) on an aryne intermediate, which is typically generated in situ from a silylaryl triflate and a fluoride (B91410) source like cesium fluoride (CsF). nih.govresearchgate.net This coupling forms a key carbanionic intermediate. This intermediate then undergoes an intramolecular electrophilic cyclization, attacking the ester carbonyl group to construct the central pyrone ring and form the xanthone product. nih.gov A key advantage of this method is that the cyclization intermediate is a stable 6-membered ring system. nih.gov

Similarly, electrophilic cyclization is the key step in other syntheses. For example, 2-aryloxybenzoic acids can be cyclized to form the xanthenone ring through an electrophilic cycloacylation. up.pt In other systems, the activation of a triple bond in a precursor molecule by an electrophile like iodine can trigger an intramolecular cyclization to form a heterocyclic ring, a principle that can be extended to xanthone synthesis. beilstein-journals.org

Regioselectivity and Stereochemical Control in Synthetic Pathways

Regioselectivity, which dictates the specific position of substituents on the final molecule, is a critical aspect of synthesizing a targeted compound like 2-amino-9H-xanthen-9-one. In most xanthone syntheses, regioselectivity is not determined during the cyclization step itself but is pre-determined by the substitution patterns of the starting materials. up.ptyoutube.com

For example, in the widely used Friedel-Crafts acylation route, the reaction between a specifically substituted benzoyl chloride and a substituted phenol (B47542) derivative determines the final placement of all functional groups. up.pt To synthesize this compound, one would need to start with precursors that already contain the amino group (or a precursor group like a nitro group that can be reduced later) at the correct position on one of the aromatic rings. The subsequent cyclization then fuses the rings together, locking in the pre-defined regiochemistry.

Similarly, in the diaryl ether synthesis (Ullmann condensation), the reaction of a sodium phenolate (B1203915) with a benzoic acid derivative bearing a halogen in the ortho position establishes the foundational structure. The final regiochemical outcome is dictated by the substituents on these initial fragments. up.pt

Stereochemical control is generally less relevant for the synthesis of the aromatic and planar 9H-xanthen-9-one core. youtube.com However, it becomes important when dealing with non-aromatic intermediates or when the xanthone core is part of a more complex, non-planar natural product. For instance, in reactions proceeding through a dihydro-xanthenone intermediate, stereocenters may be transiently created, and their control could be crucial before the final oxidation to the aromatic system. researchgate.net Substrate-controlled nucleophilic additions to aldehyde precursors can also be highly stereoselective, influencing the stereochemistry of intermediates that are later converted to the xanthone. diva-portal.org

Role of Catalysts in Reaction Mechanism Elucidation

Catalysts play a pivotal role not only in improving the efficiency of xanthone synthesis but also in directing the reaction toward a specific mechanistic pathway. The choice of catalyst can influence which bonds are activated and which intermediates are formed. up.ptnih.govijcce.ac.ir

In reactions involving aryne intermediates, cesium fluoride (CsF) is the catalyst that generates the highly reactive aryne from a silylaryl triflate precursor, thereby initiating the entire tandem sequence of nucleophilic coupling and electrophilic cyclization. nih.gov In other syntheses, ruthenium catalysts (RuCl3·nH2O) have been used to promote the condensation of aldehydes and resorcinols to form xanthenone precursors. researchgate.net

Heterogeneous catalysts are also employed to facilitate xanthone-related syntheses, offering advantages in separation and reusability. ijcce.ac.ir Tin pyrophosphate (SnP2O7), for instance, has been shown to be a highly efficient catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives. ijcce.ac.ir Mechanistic proposals suggest that the catalyst's Lewis acid sites activate the carbonyl group of an aldehyde, making it more susceptible to nucleophilic attack by the enolized intermediate, thereby facilitating the initial condensation and subsequent cyclization. ijcce.ac.ir Similarly, a copper-based metal-organic framework (Cu-MOF) has been shown to catalyze the synthesis of benzoxanthenones by activating the nucleophilic attack through carbonyl polarization. semanticscholar.org

Table 2: Catalysts in Xanthenone Synthesis and Their Mechanistic Roles

| Catalyst | Synthetic Route | Proposed Mechanistic Role |

|---|---|---|

| Cesium Fluoride (CsF) | Tandem Coupling-Cyclization | Generates reactive aryne intermediate from a silylaryl triflate precursor. nih.gov |

| Ruthenium(III) chloride (RuCl3·nH2O) | Condensation of aldehydes and resorcinols | Homogeneous catalyst promoting the formation of xanthenone precursors. researchgate.net |

| PPh3/CCl4 | Cyclization of benzophenones | Key reagent for building the xanthone framework in the total synthesis of α-mangostin. up.pt |

| Tin Pyrophosphate (SnP2O7) | Multi-component synthesis of pyran derivatives | Lewis acid sites activate carbonyl groups, facilitating nucleophilic attack and cyclization. ijcce.ac.ir |

| Copper-MOF | One-pot synthesis of benzoxanthenones | Activates nucleophilic attack by increasing the polarization of carbonyl groups. semanticscholar.org |

| Nafion®-H | Condensation of benzoic acids | Solid acid catalyst used in the condensation step of xanthone synthesis. up.pt |

Chemical Modifications and Derivatization Strategies of the 2 Amino 9h Xanthen 9 One Scaffold

Functionalization at the Amino Group (C-2 Position)

The amino group at the C-2 position of the 2-amino-9H-xanthen-9-one core is a primary site for chemical modification, enabling the introduction of diverse functionalities to modulate the molecule's properties.

Acylation and Alkylation Reactions

Acylation and alkylation of the C-2 amino group are fundamental strategies to introduce a variety of substituents. Acylation reactions, often employing acid chlorides or anhydrides, can introduce acyl groups. uclan.ac.uklibretexts.org These reactions are typically carried out in the presence of a base to neutralize the acid generated.

Alkylation reactions introduce alkyl groups onto the amino nitrogen. These reactions can be achieved using alkyl halides or other alkylating agents. The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reactants. It's important to note that Friedel-Crafts alkylation can sometimes lead to polyalkylation due to the activating nature of the introduced alkyl group. libretexts.org

Table 1: Examples of Acylation and Alkylation Reactions

| Reagent | Product | Reaction Type |

| Acid Chloride/Anhydride (B1165640) | N-acyl-2-amino-9H-xanthen-9-one | Acylation |

| Alkyl Halide | N-alkyl-2-amino-9H-xanthen-9-one | Alkylation |

This table provides a generalized overview of acylation and alkylation reactions.

Formation of Amine-Containing Side Chains and Heterocyclic Rings

A significant area of investigation involves the introduction of amine-containing side chains and the construction of new heterocyclic rings at the C-2 position. These modifications can significantly impact the molecule's polarity, basicity, and potential for hydrogen bonding, which are crucial for biological activity.

The synthesis of derivatives with amine-containing side chains is often achieved through multi-step sequences. For instance, the amino group can be converted to a more reactive functional group, which is then coupled with a desired amine-containing fragment. ptfarm.pl Reductive amination of a corresponding aldehyde is another common method to introduce aminated side chains. mdpi.com

Furthermore, the amino group can serve as a key building block for the construction of fused heterocyclic rings. For example, cascade reactions involving the C-2 amino group and other reagents can lead to the formation of novel polycyclic systems, such as 2-amino-9H-chromeno[2,3-d]thiazol-9-ones. rsc.org These complex structures can exhibit unique pharmacological profiles. The formation of new rings can also be achieved through intramolecular cyclization reactions. acs.org

Table 2: Examples of Amine-Containing Side Chains and Heterocyclic Rings

| Modification | Example Product Structure | Synthetic Strategy |

| Amine-Containing Side Chain | 2-((dialkylamino)alkyl)-amino-9H-xanthen-9-one | Reductive Amination |

| Fused Heterocyclic Ring | 2-amino-9H-chromeno[2,3-d]thiazol-9-one | Cascade Reaction |

This table illustrates representative examples of modifications at the C-2 position.

Hybridization with Other Chemical Moieties

A powerful strategy in drug discovery is the hybridization of the this compound scaffold with other known bioactive chemical moieties. nih.govresearchgate.net This approach aims to combine the pharmacological properties of both parent molecules into a single hybrid compound, potentially leading to enhanced activity or a novel mechanism of action. nih.gov

For instance, the this compound core can be conjugated with fragments from known inhibitors of specific biological targets. nih.govresearchgate.net This molecular hybridization can be achieved through various chemical ligation techniques, effectively linking the two molecular entities. nih.gov

Substitutions and Transformations on the Xanthenone Ring System

In addition to modifications at the amino group, the xanthenone ring system itself offers numerous positions for substitution and transformation, further expanding the chemical diversity of this scaffold.

Hydroxylation and Alkoxylation Strategies

The introduction of hydroxyl and alkoxyl groups onto the xanthenone ring can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. researchgate.net Hydroxylation can be achieved through various methods, including electrophilic hydroxylation and oxidative C-H functionalization. acs.orgacs.org The synthesis of polyhydroxylated xanthenones has been a subject of considerable research. researchgate.net

Alkoxylation, the introduction of an alkoxy group, can be accomplished through the alkylation of a hydroxyl group or via nucleophilic aromatic substitution reactions on activated xanthenone precursors. researchgate.net Electrochemical methods have also emerged as a sustainable approach for both hydroxylation and alkoxylation. researchgate.net

Table 3: Examples of Hydroxylation and Alkoxylation Strategies

| Reaction | Reagents | Product |

| Hydroxylation | Oxidizing Agent | Hydroxy-2-amino-9H-xanthen-9-one |

| Alkoxylation | Alkyl Halide, Base | Alkoxy-2-amino-9H-xanthen-9-one |

This table summarizes common strategies for introducing hydroxyl and alkoxy groups.

Halogenation and Fluorination Strategies

The introduction of halogen atoms, particularly fluorine, onto the xanthenone scaffold is a widely used strategy to modulate the lipophilicity, metabolic stability, and binding affinity of the resulting compounds. nih.govnih.gov Halogenation can be achieved through electrophilic halogenation reactions using reagents like N-halosuccinimides. nih.gov The position of halogenation can often be directed by the existing substituents on the ring.

Fluorination strategies are of particular interest due to the unique properties conferred by the fluorine atom. google.comresearchgate.net The synthesis of fluorinated xanthene derivatives can be accomplished through various methods, including the use of fluorinating agents like N-fluorobenzenesulfonimide (NFSI). nih.govgoogle.com

Table 4: Examples of Halogenation and Fluorination Strategies

| Reaction | Reagent | Product |

| Halogenation | N-Halosuccinimide | Halo-2-amino-9H-xanthen-9-one |

| Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Fluoro-2-amino-9H-xanthen-9-one |

This table highlights common reagents used for the halogenation and fluorination of the xanthenone ring.

Introduction of Carboxylic Acid Moieties and their Derivatives

The introduction of carboxylic acid groups and their derivatives onto the this compound scaffold is a key strategy for creating new compounds with potentially enhanced properties. The carboxylic acid moiety can serve as a handle for further functionalization or can itself contribute to the molecule's biological activity, often by acting as a bioisostere for other functional groups like tetrazoles. researchgate.net

A primary method for introducing a carboxyl group onto the xanthene core is through carboxylation at the C9 position. This is typically achieved by deprotonating the xanthene with a strong base, such as lithium diisopropylamide (LDA), followed by quenching the resulting anion with carbon dioxide. nih.gov While this method is generally applicable to xanthenes, its application to the this compound scaffold would require careful optimization to avoid side reactions involving the amino group.

Once the carboxylic acid is installed, it can be readily converted into a variety of derivatives, most notably amides and esters. The formation of amides is a common and versatile modification. researchgate.net This can be accomplished using standard coupling agents like carbonyldiimidazole (CDI) or by first converting the carboxylic acid to an acyl chloride, which then reacts with a primary or secondary amine. researchgate.net A series of N-(9H-xanthen-9-yl)aminoalkanamide derivatives have been synthesized and evaluated for their potential as antitumor drugs. torvergata.it

Furthermore, complex amide derivatives, such as those incorporating oxadiazole or tetrazole moieties, have been synthesized from 9H-xanthene-9-carboxylic acid. sigmaaldrich.comnih.gov These derivatives have been explored as potent receptor enhancers. sigmaaldrich.comnih.gov The synthesis of fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides has also been reported as a strategy to improve pharmacokinetic properties. nih.gov

Below is a table summarizing representative derivatives of xanthene carboxylic acid.

| Derivative Type | Example Compound Name | Synthetic Precursor | Key Reagents | Reference |

| Amide | N-(9H-xanthen-9-yl)aminoalkanamide | 9H-xanthen-9-carboxylic acid | Aminoalkane, Coupling agents | torvergata.it |

| Oxadiazolyl-amide | 9H-Xanthene-9-carboxylic acid Current time information in Bangalore, IN.gurukuljournal.comijcrt.orgoxadiazol-3-yl-amide | 9H-xanthen-9-carboxylic acid | 3-Amino-1,2,4-oxadiazole, Coupling agents | sigmaaldrich.comnih.gov |

| Tetrazolyl-amide | 9H-Xanthene-9-carboxylic acid (2H-tetrazol-5-yl)-amide | 9H-xanthen-9-carboxylic acid | 5-Amino-2H-tetrazole, Coupling agents | sigmaaldrich.comnih.gov |

| Thioureido-amide | 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide | 9H-xanthene-9-carboxylic acid | {2,2,2-trichloro-1-amino-ethyl}-thiourea derivative | ijrpc.com |

Formation of Spiro and Xanthenedione Derivatives

The modification of the this compound scaffold can lead to the formation of more complex polycyclic structures, such as spiro compounds and xanthenediones. These derivatives are of significant interest due to their diverse biological activities and applications in materials science.

Xanthenedione Derivatives

Xanthenediones, particularly 1,8-dioxo-octahydroxanthenes, are commonly synthesized via a one-pot, three-component condensation reaction. ijcrt.orgfigshare.comresearchgate.net This reaction typically involves an aromatic aldehyde, a cyclic 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and a phenol (B47542) derivative. figshare.comresearchgate.net Research has shown that 2-aminophenol (B121084) can act as an efficient, metal-free catalyst for this transformation under solvent-free conditions, promoting a green chemistry approach. gurukuljournal.comfigshare.comresearchgate.net The catalytic activity of 2-aminophenol is crucial for activating the aldehyde, facilitating the initial Knoevenagel condensation with the dicarbonyl compound, followed by a Michael addition of a second dicarbonyl molecule and subsequent cyclization to form the xanthenedione core. researchgate.netresearchgate.net Given that 2-aminophenol is a key structural component of this compound, these synthetic methodologies are highly relevant for generating derivatives from precursors containing the aminophenol moiety.

The table below presents examples of xanthenedione derivatives synthesized using multicomponent reactions.

| Reactant A (Aldehyde) | Reactant B (Dicarbonyl) | Catalyst/Mediator | Resulting Derivative Class | Reference |

| Aromatic Aldehydes | Dimedone | 2-Aminophenol | 3,3,6,6-Tetramethyl-9-aryl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | figshare.comresearchgate.net |

| Aromatic Aldehydes | 1,3-Cyclohexanedione | 2-Aminophenol | 9-Aryl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione (N-analog) | figshare.com |

| Benzaldehydes | Dimedone | Trimethylsilyl chloride (TMSCl) | 9-Aryl-3,3,6,6-tetramethyl-1,8-dioxo-octahydroxanthenes | ijcrt.org |

| Arylglyoxals | 1,3-Diketones | Tetrabutylammonium bromide (TBAB) | 9-Aroyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | ijcrt.org |

Spiro Derivatives

Spiro-xanthene derivatives, which feature a common atom shared by two rings, are another important class of compounds. A notable example is the synthesis of spiro[indoline-3,9′-xanthene]triones. researchgate.netmdpi.comresearchgate.net These compounds are typically prepared through the condensation of an isatin (B1672199) (or its derivatives) with two equivalents of a 1,3-dicarbonyl compound like dimedone or 1,3-cyclohexanedione. researchgate.netmdpi.com The reaction is often catalyzed by an agent such as magnesium perchlorate (B79767) in aqueous ethanol. mdpi.com The proposed mechanism involves an initial aldol-type condensation between the isatin carbonyl group and the dicarbonyl compound, followed by a Michael addition of the second dicarbonyl unit and subsequent cyclodehydration to form the spiro-xanthene structure. researchgate.net The incorporation of the this compound scaffold into such spiro systems could be envisaged by using a suitably functionalized isatin or by modifying the xanthene precursor.

The table below lists examples of spiro[indoline-3,9′-xanthene]trione derivatives.

| Isatin Derivative | Dicarbonyl Compound | Catalyst | Resulting Spiro Compound | Reference |

| Isatin | Dimedone | Mg(ClO4)2 | 3′,3′,6′,6′-Tetramethyl-3′,4′,6′,7′-tetrahydrospiro[indoline-3,9′-xanthene]-1′,2,8′(2′H,5′H)-trione | mdpi.com |

| 5-Methylisatin | Dimedone | Mg(ClO4)2 | 5,3′,3′,6′,6′-Pentamethyl-3′,4′,6′,7′-tetrahydrospiro[indoline-3,9′-xanthene]-1′,2,8′(2′H,5′H)-trione | mdpi.com |

| 5-Chloroisatin | Dimedone | Mg(ClO4)2 | 5-Chloro-3′,3′,6′,6′-tetramethyl-3′,4′,6′,7′-tetrahydrospiro[indoline-3,9′-xanthene]-1′,2,8′(2′H,5′H)-trione | mdpi.com |

| Isatin | 1,3-Cyclohexanedione | Mg(ClO4)2 | 3′,4′,6′,7′-Tetrahydrospiro[indoline-3,9′-xanthene]-1′,2,8′(2′H,5′H)-trione | mdpi.com |

Palladium-Catalyzed C-N Bond Forming Amination for Advanced Structures

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds, particularly for the synthesis of arylamines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis, allowing for the coupling of a wide array of amines with aryl halides and pseudohalides under relatively mild conditions. wikipedia.org For the this compound scaffold, this methodology offers a direct route to advanced structures by N-arylation of the existing amino group.

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

Reductive Elimination: The aryl group and the amido group couple, releasing the N-arylated amine product and regenerating the Pd(0) catalyst.

The efficiency and scope of this reaction are highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Ligands play a crucial role in stabilizing the palladium species and promoting the key steps of the catalytic cycle. Notably, ligands with a xanthene backbone, such as Xantphos, have been specifically designed to be effective in various cross-coupling reactions due to their well-defined bite angle. purdue.edu The use of biaryl phosphine ligands has also been instrumental in developing highly active catalyst systems. rsc.org

In the context of this compound, the amino group at the C2 position can serve as the nucleophilic partner in a Buchwald-Hartwig coupling with a variety of aryl or heteroaryl halides. This allows for the synthesis of a diverse library of N-substituted derivatives, significantly expanding the structural complexity and potential biological activity of the core scaffold. The reaction would involve coupling this compound with an appropriate Ar-X partner in the presence of a palladium precursor, a suitable phosphine ligand, and a base.

The table below outlines the general components and conditions for Buchwald-Hartwig amination reactions.

| Aryl Halide (Ar-X) | Amine (R-NH2) | Palladium Precursor | Ligand Example | Base | Reference |

| Aryl Bromides/Chlorides/Triflates | Primary/Secondary Amines | Pd(OAc)2, Pd2(dba)3 | Xantphos, Biaryl Phosphines (e.g., SPhos, tBuXPhos) | NaOt-Bu, K3PO4, Cs2CO3 | wikipedia.orgpurdue.edursc.org |

| 3-Bromopyridine | Morpholine | [Pd2MeCN6][BF4]2 | DavePhos | - | rsc.org |

| 4-Chlorotoluene | Aniline | Pd(OAc)2 | (o-biphenyl)P(t-Bu)2 | NaOt-Bu | General Protocol |

| 2,7-Dibromocarbazole | Bis(4-methoxyphenyl)amine | - | - | tBuOK | torvergata.it |

Advanced Characterization and Spectroscopic Analysis of 2 Amino 9h Xanthen 9 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 2-amino-9H-xanthen-9-one scaffold. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of protons and carbons within the molecule.

¹H NMR spectroscopy is fundamental in identifying the number, environment, and connectivity of protons in a molecule. In this compound derivatives, the aromatic protons of the xanthenone core typically appear as multiplets in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm. researchgate.net The protons of the amino group (-NH₂) usually produce a singlet signal, with a chemical shift that can vary depending on the solvent and concentration. For instance, in one derivative, the -NH₂ protons appeared as a singlet at δ 5.31 ppm. researchgate.net The specific substitution pattern on the aromatic rings significantly influences the chemical shifts and coupling constants of the aromatic protons, providing valuable structural information.

Table 1: Representative ¹H NMR Data for Substituted Xanthen-9-one Derivatives

| Compound Type | Functional Group Protons | Chemical Shift (δ, ppm) | Aromatic Protons | Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 3,6-bis(allyloxy)-9H-xanthen-9-one | -OCH₂- | 4.44 (d) | Aromatic Hs | 8.23 (d), 6.95 (dd), 6.86 (d) |

| =CH- | 6.12-6.04 (m) | |||

| =CH₂ | 5.47 (dd), 5.36 (dd) |

This table is generated based on representative data and may not reflect all possible derivatives. d=doublet, dd=doublet of doublets, m=multiplet, s=singlet.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon (C-9) of the xanthen-9-one core is a key diagnostic signal, typically resonating in the highly deshielded region of the spectrum, often above δ 175 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents on the rings. Carbons bearing electron-donating groups, such as the amino group at C-2, will be shielded and appear at a lower chemical shift compared to unsubstituted carbons. Computational methods, such as Density Functional Theory (DFT), have proven to be highly accurate in predicting ¹³C NMR chemical shifts for complex organic molecules, aiding in the assignment of signals. nih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Scaffold

| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| C=O (C-9) | 175 - 185 |

| Aromatic C-NH₂ (C-2) | 145 - 155 |

Note: These are approximate ranges and can vary based on substitution and solvent.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic systems of the xanthen-9-one structure. youtube.compressbooks.pub

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. youtube.compressbooks.pubsdsu.edu This is crucial for correctly assigning the signals of the substituted aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. youtube.compressbooks.pubsdsu.edu This technique is invaluable for piecing together the molecular structure by identifying long-range connectivities, for example, from the amino protons to nearby aromatic carbons or from aromatic protons to the carbonyl carbon (C-9).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of molecules.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound derivatives, key absorption bands include:

N-H stretching: The amino group (-NH₂) typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹.

C=O stretching: The carbonyl group of the xanthen-9-one core gives a strong, sharp absorption band typically in the range of 1600-1680 cm⁻¹. The exact position can be influenced by substituents on the aromatic rings.

C=C stretching: Aromatic ring vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O-C stretching: The ether linkage within the xanthene ring system shows characteristic absorptions, usually in the 1200-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated system of the xanthen-9-one core results in strong absorption in the UV-Vis region. Typically, xanthone (B1684191) derivatives exhibit multiple absorption bands. farmaciajournal.com The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents on the aromatic rings. rsc.org An amino group at the C-2 position, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted xanthen-9-one.

Table 3: Characteristic Spectroscopic Data for a Polyoxygenated Xanthone Derivative

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Assignment |

|---|---|---|

| IR (KBr) | 3412 | -OH stretching |

| 1755 | C=O stretching | |

| 2962 | C-H stretching | |

| UV (MeOH) | 322 | π → π* transition |

Data from a related xanthone derivative to illustrate typical values. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its structure through fragmentation patterns.

Mass Spectrometry (MS) provides the molecular ion peak [M]⁺, which corresponds to the molecular weight of the this compound derivative. The fragmentation pattern can offer clues about the structure, as the molecule breaks apart in a predictable manner upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula of a newly synthesized compound, distinguishing it from other compounds with the same nominal mass. For example, HRMS can establish a molecular composition of C₂₆H₁₄O₁₁ for a xanthone dimer with high precision, confirming the proposed structure. mdpi.com

X-ray Diffraction Studies for Solid-State Structure Confirmation

While spectroscopic methods provide extensive information about molecular structure in solution, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. For complex molecules like this compound derivatives, X-ray crystallography can confirm the substitution pattern, establish the planarity of the xanthen-9-one core, and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Spectrofluorimetric and Optical Property Analysis

The inherent fluorescence of the xanthene scaffold, modulated by substituents like the amino group, makes spectrofluorimetric analysis a cornerstone for characterizing these compounds.

The electronic absorption and emission properties of this compound derivatives are dictated by their extended π-conjugated system. Ultraviolet-visible (UV-Vis) spectroscopy reveals the wavelengths of light absorbed by the molecule, corresponding to electronic transitions, typically from the ground state to an excited state (e.g., π → π* transitions). For instance, a related polyoxygenated bixanthone, 5,5′-oxybis(1,3,7-trihydroxy-9H-xanthen-9-one), displays characteristic UV absorption bands at λmax 322 nm and 262 nm, indicative of its conjugated system.

Upon absorbing light, these molecules can relax by emitting light at a longer wavelength, a process known as fluorescence. The analysis of emission spectra provides information about the excited state of the molecule. The introduction of an amino group (an electron-donating group) onto the xanthen-9-one core (which contains electron-withdrawing carbonyl group) can create a "push-pull" system, often enhancing fluorescence quantum yields. The specific wavelengths of maximum absorption (λ_abs) and emission (λ_em) are sensitive to the substitution pattern on the xanthen-9-one skeleton. For example, studies on various xanthene derivatives show significant emission responses, with some compounds designed as fluorescent probes exhibiting emission in the 550–750 nm range.

| Compound Type | λ_abs (nm) | λ_em (nm) | Reference Context |

|---|---|---|---|

| Polyhydroxy Bixanthone Derivative | 262, 322 | N/A | General conjugated system absorption |

| Substituted 9-amino-9H-xanthene Derivative | N/A | 550-750 | pH-dependent fluorescent probe |

| 1,2-dihydroxy-9H-xanthen-9-one (in assay) | 485 (Excitation) | 528 | Fluorescence reading in a biological assay |

Solvatochromism is the phenomenon where the color of a substance, and thus its absorption or emission spectrum, changes with the polarity of the solvent. This effect is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, such as those with intramolecular charge transfer (ICT) character.

Derivatives of this compound, possessing both an electron-donating amino group and an electron-withdrawing carbonyl group, are expected to exhibit solvatochromism. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum. Conversely, in nonpolar solvents, the emission is typically observed at shorter wavelengths (blue-shifted).

Studies on structurally related push-pull fluorophores demonstrate this principle effectively. For instance, 2-amino-7-isocyanofluorene shows a solvatochromic range of 51 nm in its emission spectrum, shifting from 367 nm to 418 nm as solvent polarity changes. Investigating the solvatochromic behavior of this compound derivatives involves recording their absorption and emission spectra in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol). The resulting spectral shifts provide valuable insight into the electronic structure and charge distribution in the excited state.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) in a synthesized compound. This analysis provides an empirical formula for the molecule, which can be compared against the theoretical formula to confirm its elemental composition and purity.

For novel derivatives of this compound, elemental analysis is a critical step in characterization following synthesis and purification. A precisely weighed sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The results are presented as a comparison between the calculated (Calcd.) and experimentally found (Found) percentages for each element. A close agreement, typically within ±0.4%, is considered strong evidence that the desired molecular structure has been obtained.

| Compound (Example Thioxanthone Derivative) | Formula | Analysis | C% | H% | N% |

|---|---|---|---|---|---|

| N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine | C₁₉H₁₃BrN₂S | Calcd. | 59.85 | 3.44 | 7.35 |

| Found | 59.66 | 3.37 | 7.28 |

Chromatographic Techniques for Purity and Isolation (e.g., TLC, Flash Chromatography)

Chromatographic methods are essential for monitoring reaction progress, isolating the desired product from reaction mixtures, and assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and simple technique used to qualitatively monitor reactions. A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica gel on alumina). The plate is then developed in a suitable solvent system, and the separation of components is visualized, often under UV light. The retention factor (R_f) value of the product spot is compared to that of the starting materials to gauge the extent of the reaction.

Flash Chromatography is the standard method for purifying multigram quantities of synthesized compounds. This technique involves forcing a solvent through a column packed with a stationary phase (commonly silica gel) under pressure. The crude product is loaded onto the column and eluted with a carefully chosen solvent or solvent gradient. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. For aminated xanthone derivatives, typical solvent systems for flash chromatography on silica gel include mixtures of chloroform, acetone, and ammonium hydroxide (e.g., 90:10:1 v/v/v) to ensure efficient elution and separation. nih.gov

| Technique | Stationary Phase | Mobile Phase Example | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | n-hexane/ethyl acetate | Reaction monitoring |

| Flash Cartridge Chromatography | Silica Gel (SiO₂) | Chloroform/acetone/ammonium hydroxide (90:10:1) | Purification of aminated xanthones nih.gov |

Circular Dichroism Spectroscopy for Absolute Configuration Determination

When a derivative of this compound is chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers), determining its absolute configuration (the actual 3D arrangement of its atoms) is crucial. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for this purpose. mtoz-biolabs.comhebmu.edu.cn

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. spectroscopyeurope.com An achiral molecule will not produce a CD signal, but a pair of enantiomers will produce spectra that are perfect mirror images of each other—equal in magnitude but opposite in sign. spectroscopyeurope.comnih.gov

The process of determining absolute configuration involves:

Experimental Measurement : The CD spectrum of a purified enantiomer is recorded.

Theoretical Calculation : Using quantum chemistry software based on Density Functional Theory (DFT), the theoretical CD spectra for all possible stereoisomers (e.g., the R and S configurations) are calculated. spectroscopyeurope.com

Comparison : The experimental spectrum is compared to the calculated spectra. The absolute configuration is assigned based on which calculated spectrum matches the experimental one. mtoz-biolabs.com

The chromophores within the molecule, such as the aryl ketone of the xanthen-9-one core, give rise to characteristic electronic transitions (e.g., n → π* and π → π*) that produce distinct signals (Cotton effects) in the CD spectrum. hebmu.edu.cn The sign and intensity of these signals are highly sensitive to the chiral environment, allowing for unambiguous assignment of the molecule's three-dimensional structure in solution. hebmu.edu.cnnih.gov This method avoids the need for crystallization, which is often a bottleneck in X-ray crystallography. spectroscopyeurope.com

Chemical Reactivity of the 2 Amino 9h Xanthen 9 One Scaffold

Reactivity of the Amino Group: Nucleophilic and Electrophilic Interactions

The amino group at the 2-position of the xanthen-9-one core is a key site of reactivity. Its nucleophilic character allows it to readily participate in reactions with various electrophiles. For instance, it can be acylated, alkylated, and arylated to produce a wide array of N-substituted derivatives. These reactions are fundamental for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Furthermore, the amino group can also be made to undergo electrophilic reactions. Diazotization, for example, transforms the amino group into a diazonium salt, which is a versatile intermediate. This diazonium salt can then be subjected to a variety of Sandmeyer-type reactions, allowing for the introduction of a wide range of substituents, including halogens, cyano groups, and hydroxyl groups, onto the aromatic ring.

Reactivity of the Carbonyl Group and Ether Linkage

The carbonyl group at the 9-position is another important reactive center. It can undergo nucleophilic attack, leading to the formation of alcohols upon reduction or the addition of organometallic reagents. The reactivity of this carbonyl group is influenced by the electron-donating nature of the adjacent ether linkage and the amino group on the aromatic ring.

The ether linkage, while generally stable, can be cleaved under harsh reaction conditions, such as with strong acids or reducing agents. This cleavage can lead to the opening of the central pyran ring, providing a route to different classes of compounds.

Reactivity of Aromatic Rings: Electrophilic Aromatic Substitution and Directed Metalation Strategies (e.g., Lithiation)

The two aromatic rings of the 2-amino-9H-xanthen-9-one scaffold are susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions (primarily C1 and C3). The carbonyl group, being a deactivating group, directs substitution to the meta positions on its own ring.

Directed metalation strategies, such as lithiation, offer a powerful method for regioselective functionalization of the aromatic rings. By using a directing group, it is possible to introduce a lithium atom at a specific position, which can then be quenched with an electrophile to introduce a desired functional group with high precision.

Cyclization and Ring-Forming Reactions

The inherent functionality of this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The amino group can be used as a handle to build new rings onto the existing scaffold. For example, reaction with appropriate bifunctional reagents can lead to the formation of fused ring systems, such as diazepines or other nitrogen-containing heterocycles. These reactions significantly expand the structural diversity of compounds that can be accessed from this starting material.

Oxidation and Reduction Chemistry

The this compound molecule can undergo both oxidation and reduction reactions. The amino group can be oxidized to a nitro group under specific conditions. Conversely, the carbonyl group can be reduced to a secondary alcohol. A common method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-nitro-9H-xanthen-9-one, using hydrogen gas in the presence of a palladium on charcoal catalyst. uva.es

Complexation and Coordination Chemistry with Metal Ions

The presence of the amino group and the carbonyl oxygen atom provides potential coordination sites for metal ions. This allows this compound and its derivatives to act as ligands in the formation of metal complexes. The nature of the metal ion and the specific reaction conditions will determine the coordination geometry and the properties of the resulting complex. This area of its chemistry is of interest for the development of new catalysts, sensors, and materials with specific electronic or optical properties.

Applications of 2 Amino 9h Xanthen 9 One in Chemical Research and Materials Science

Xanthone (B1684191) Scaffold as a Versatile Building Block in Synthetic Organic Chemistry

The xanthone core, a dibenzo-γ-pyrone heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry and organic synthesis. This is due to its rigid framework which allows for the strategic placement of various functional groups, influencing its biological activity and physical properties. The 2-amino-9H-xanthen-9-one, with its reactive amino group and modifiable aromatic rings, serves as a versatile starting material for the construction of a wide array of more complex molecules.

Organic chemists utilize the xanthone scaffold to generate libraries of compounds for drug discovery and other applications. nih.govmdpi.com The synthesis of xanthone derivatives can be achieved through several methodologies, including the condensation of salicylic (B10762653) acid derivatives with phenols. rsc.org The inherent reactivity of the this compound allows for a variety of chemical transformations, such as N-alkylation, acylation, and participation in cross-coupling reactions. These modifications enable the synthesis of diverse molecular architectures with potential applications in various fields. The ability to create a multitude of derivatives from a single core structure is a cornerstone of modern synthetic chemistry, and this compound is an exemplary building block in this regard. nih.govnih.gov

Development of Fluorescent Dyes and Chemical Probes

The xanthone framework is the core chromophore in many fluorescent dyes, including the well-known fluorescein (B123965) and rhodamine families. mdpi.com The introduction of an amino group at the 2-position of the 9H-xanthen-9-one scaffold significantly influences its electronic and photophysical properties, making this compound and its derivatives excellent candidates for the development of fluorescent dyes and chemical probes. These probes are instrumental in visualizing and quantifying biological processes and analytes. mdpi.com

Derivatives of this compound are designed to exhibit changes in their fluorescence in response to specific environmental triggers such as pH, the presence of metal ions, or enzymatic activity. mdpi.com This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various analytes. The versatility of the xanthone scaffold allows for the incorporation of different recognition moieties to create probes for a wide range of targets. nih.gov

Design Principles for Tunable Optical Properties

The optical properties of fluorescent dyes based on the this compound scaffold can be finely tuned through rational chemical design. The absorption and emission wavelengths, quantum yield, and Stokes shift are all influenced by the electronic nature of the substituents on the xanthone core.

Key design principles include:

Electron Donating and Withdrawing Groups: The introduction of electron-donating groups (like the amino group in this compound) and electron-withdrawing groups at different positions on the aromatic rings can modulate the intramolecular charge transfer (ICT) character of the molecule. This, in turn, affects the energy of the excited state and consequently the emission wavelength.

Extension of π-Conjugation: Extending the π-conjugated system of the xanthone core by adding aromatic or unsaturated moieties typically leads to a red-shift in both the absorption and emission spectra.

Structural Rigidification: Restricting the conformational flexibility of the fluorophore can minimize non-radiative decay pathways, leading to an increase in fluorescence quantum yield.

These principles allow for the creation of a palette of fluorescent dyes with tailored optical properties for specific applications.

Application in Fluorescent Imaging Techniques